molecular formula C19H29N3O3 B14795854 (S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14795854
M. Wt: 347.5 g/mol
InChI Key: ZWBWSRHMIAURRR-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an amino group, and a benzyl ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination of a suitable ketone or aldehyde precursor.

    Formation of the Benzyl Ester: The benzyl ester can be formed through esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

(S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)pyrrolidine-1-carboxylate
  • (S)-Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)pyrrolidine-1-carboxylate
  • (S)-Benzyl 2-(((S)-2-amino-N-propylpropanamido)methyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-Benzyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-10-7-11-21(17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3

InChI Key

ZWBWSRHMIAURRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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